1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
CAS No.: 1396808-44-8
Cat. No.: VC4188375
Molecular Formula: C20H23FN4O2S2
Molecular Weight: 434.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396808-44-8 |
|---|---|
| Molecular Formula | C20H23FN4O2S2 |
| Molecular Weight | 434.55 |
| IUPAC Name | 1-cyclopentyl-3-[5-[2-(4-fluorophenyl)sulfanylacetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |
| Standard InChI | InChI=1S/C20H23FN4O2S2/c21-13-5-7-15(8-6-13)28-12-18(26)25-10-9-16-17(11-25)29-20(23-16)24-19(27)22-14-3-1-2-4-14/h5-8,14H,1-4,9-12H2,(H2,22,23,24,27) |
| Standard InChI Key | WBEKQKNMSSZAJX-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CSC4=CC=C(C=C4)F |
Introduction
The compound 1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a complex organic molecule that combines elements of urea, thiazolopyridine, and fluorophenylthioacetyl groups. This compound is of interest in medicinal chemistry due to its potential biological activities, which could include anti-inflammatory, anticancer, or antimicrobial effects, although specific research findings on this exact compound are not readily available in the provided sources.
Synthesis and Chemical Reactivity
The synthesis of this compound would likely involve several steps, including the formation of the thiazolopyridine core, introduction of the 4-fluorophenylthioacetyl group, and finally, the incorporation of the cyclopentylurea moiety. The synthesis process would require careful control of reaction conditions such as temperature, solvent choice, and purification methods to achieve high yield and purity.
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Formation of thiazolopyridine core | High temperature, specific solvents |
| 2 | Introduction of 4-fluorophenylthioacetyl group | Mild conditions, catalysts may be used |
| 3 | Incorporation of cyclopentylurea | Urea coupling reactions, possibly under basic conditions |
Potential Biological Activities
While specific data on 1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is not available, compounds with similar structures have shown promise in various biological activities:
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Urease Inhibition: Urea derivatives are known to inhibit urease, an enzyme involved in several diseases .
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Anticancer Activity: Diaryl ureas have been explored for their anticancer properties .
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Antimicrobial Effects: Thiazole derivatives often exhibit antimicrobial activities.
Future Research Directions
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Synthetic Optimization: Developing efficient synthesis protocols to improve yield and purity.
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Biological Evaluation: Assessing the compound's activity against various biological targets, such as enzymes or cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or reduce potential side effects.
These studies would provide valuable insights into the compound's potential as a therapeutic agent.
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